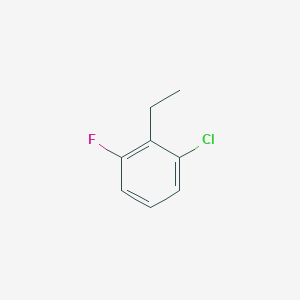

1-Chloro-2-ethyl-3-fluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Chloro-2-ethyl-3-fluorobenzene is a useful research compound. Its molecular formula is C8H8ClF and its molecular weight is 158.60 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

1-Chloro-2-ethyl-3-fluorobenzene has the molecular formula C₈H₈ClF and a molecular weight of approximately 158.6 g/mol. Its structure features a benzene ring substituted with a chlorine atom, an ethyl group, and a fluorine atom, which influences its reactivity and potential applications in synthesis and biological activity.

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique reactivity profile. The presence of both chloro and fluoro substituents allows for diverse synthetic pathways, enabling the formation of complex molecules through electrophilic aromatic substitution reactions .

Material Science

In material science, halogenated compounds like this compound are investigated for their properties related to polymer chemistry. The incorporation of halogen atoms can enhance the thermal and chemical stability of polymers, making them suitable for various industrial applications .

Case Study 1: Synthesis of Antimicrobial Agents

In a comparative study, this compound was tested alongside other halogenated compounds for its antimicrobial efficacy. The results indicated that while it showed moderate activity against certain bacterial strains, further optimization of its structure could enhance its effectiveness as an antimicrobial agent .

Case Study 2: Polymer Development

Research into the use of this compound in polymer formulations revealed that incorporating this compound improved the thermal stability of the resulting materials. This property makes it a candidate for high-performance applications where resistance to heat and chemical exposure is critical .

化学反応の分析

Structural Influence on Reactivity

The compound’s benzene ring contains three substituents:

-

Chlorine at position 1 (electron-withdrawing, meta-directing),

-

Ethyl at position 2 (electron-donating, ortho/para-directing),

-

Fluorine at position 3 (electron-withdrawing, ortho/para-directing).

This arrangement creates steric and electronic effects that govern its reactivity in substitution and coupling reactions .

Electrophilic Aromatic Substitution (EAS)

The ethyl group dominates directing effects due to its strong electron-donating nature, favoring electrophilic attack at positions 4 and 6 (ortho/para to ethyl). Fluorine and chlorine deactivate the ring but influence regioselectivity.

Key Reactions

| Reaction Type | Conditions | Major Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 1-Chloro-2-ethyl-3-fluoro-4-nitrobenzene | Nitro group adds para to ethyl. |

| Sulfonation | H₂SO₄, 100°C | 1-Chloro-2-ethyl-3-fluoro-4-sulfobenzenesulfonic acid | Steric hindrance from ethyl limits para substitution. |

Nucleophilic Aromatic Substitution (NAS)

Chlorine at position 1 can act as a leaving group under specific conditions. Fluorine’s strong C–F bond typically resists substitution.

Reaction Example

-

Hydroxylation :

C8H8ClF+NaOH (aq)ΔC8H8F(OH)+NaCl

Requires high temperatures (150–200°C) and catalytic Cu.

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

| Conditions | Boronic Acid Partner | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Phenylboronic acid | 2-Ethyl-3-fluoro-1-phenylbenzene | ~75% |

Thermochemical Data

NIST reports a reaction enthalpy of ΔH∘=−1.3±1.3kJ/mol for a liquid-phase isomerization process involving this compound . While the exact reaction mechanism remains unclear, the data suggests minor energy differences between structural or conformational isomers.

Side Reactions and Byproducts

-

Dehalogenation : Ethyl groups may undergo elimination under strong basic conditions, forming styrene derivatives.

-

Oxidation : Ethyl substituents are resistant to oxidation due to steric protection from adjacent halogens.

This compound’s reactivity is pivotal in synthesizing complex aromatic systems for pharmaceuticals and materials science. Experimental data underscores the need for precise control of reaction conditions to optimize yields and selectivity .

特性

分子式 |

C8H8ClF |

|---|---|

分子量 |

158.60 g/mol |

IUPAC名 |

1-chloro-2-ethyl-3-fluorobenzene |

InChI |

InChI=1S/C8H8ClF/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 |

InChIキー |

GQLPCLGFCZRSHI-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=CC=C1Cl)F |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。